Furfuryl Mercaptan

aroma chemistry sensory science flavor formulation

Furfuryl mercaptan (2-furanmethanethiol, FEMA is a heterocyclic organosulfur compound of formula C₅H₆OS, classified as a furan substituted with a methylthiol group. It is recognized as the principal odor component of roasted and brewed coffee, and it is also a key aroma-active compound in cooked meats, popcorn, and certain fermented beverages.

Molecular Formula C5H6OS
Molecular Weight 0
CAS No. 19980-20-2
Cat. No. B1167735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryl Mercaptan
CAS19980-20-2
Molecular FormulaC5H6OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furfuryl Mercaptan (CAS 98-02-2) Procurement Guide: A Key Coffee Aroma Thiol


Furfuryl mercaptan (2-furanmethanethiol, FEMA 2493) is a heterocyclic organosulfur compound of formula C₅H₆OS, classified as a furan substituted with a methylthiol group [1]. It is recognized as the principal odor component of roasted and brewed coffee, and it is also a key aroma-active compound in cooked meats, popcorn, and certain fermented beverages . Its sensory potency is extreme: the odor detection threshold in water is approximately 0.005 ppb (5 ppt), and the flavor threshold is around 0.04 ppb [2]. These properties make it a high-impact flavor ingredient, but also demand careful handling and procurement specifications.

Why Generic Thiol Substitution Cannot Replace Furfuryl Mercaptan in Precision Applications


Thiols as a class share the sulfhydryl (-SH) functional group, but their sensory character, threshold, stability, and reactivity profiles diverge sharply with molecular structure [1]. Furfuryl mercaptan is not interchangeable with its closest structural analogs (e.g., 2-methyl-3-furanthiol or 2-methyl-3-tetrahydrofuranthiol) because the furan ring substitution pattern governs both odor quality (roasted coffee vs. meaty) and quantitative sensory impact (odor activity values differing by orders of magnitude). Furthermore, under oxidative or thermal stress, its degradation pathway is dominated by dimerization to difurfuryl disulfide rather than simple evaporation, a behavior not shared by simpler alkanethiols [2]. Even within the same empirical formula C₅H₆OS, positional isomers like 2-methyl-3-furanthiol exhibit a distinct odor threshold (~0.0004 µg/L [3]) and a meaty rather than coffee-like aroma, making them unsuitable for coffee flavor reconstitution. These multidimensional differences mean that substituting one thiol for another without adjusting the entire formulation will produce a quantitatively and qualitatively different sensory profile.

Furfuryl Mercaptan: Quantitative Differentiation Evidence vs. Closest Analogs


Odor Threshold: Furfuryl Mercaptan vs. 2-Methyl-3-furanthiol vs. Pyrazine Odorants

Furfuryl mercaptan exhibits an odor detection threshold in water of 0.005 ppb (5 ppt), which is approximately 80-fold higher (i.e., less sensitive) than that of 2-methyl-3-furanthiol (0.0004 µg/L, equivalent to ~0.0004 ppb [1]), yet approximately 2-fold more sensitive than 2-ethyl-3,6-dimethylpyrazine (0.01 ppb [1]). However, the key differentiator is odour character: furfuryl mercaptan is the only compound among these that conveys the unmistakable 'roasted coffee' note as a single-component vapour [2]. 2-Methyl-3-furanthiol, despite its lower threshold, imparts a 'roasted meat' note and cannot substitute for coffee aroma reconstitution [3]. In parosmia studies, furfuryl mercaptan was the most frequently detected trigger molecule (24 times detected by parosmic participants, 20 times reported as trigger), surpassing 2-methyl-3-furanthiol (19 detected, 10 trigger) [1].

aroma chemistry sensory science flavor formulation

Odor Activity Values (OAVs) in Baijiu: Furfuryl Mercaptan vs. 2-Methyl-3-furanthiol

In Chinese Baijiu, a direct head-to-head quantification study compared 2-furfurylthiol (FFT, i.e., furfuryl mercaptan) with 2-methyl-3-furanthiol (MFT) [1]. In light aroma-type Baijiu (LTB), OAVs were 11–103 for FFT compared to 34–121 for MFT, indicating that MFT generally contributes a higher odor activity in this matrix. However, in soy sauce aroma-type Baijiu (SSB), the OAVs of the two compounds were statistically indistinguishable (256–263, p > 0.05), while in strong aroma-type Baijiu (STB), both compounds had lower and non-significantly different OAVs. Critically, hierarchical cluster analysis and partial least squares discriminant analysis revealed that the ratio of FFT to MFT serves as a marker for differentiating Baijiu aroma types [1]. This demonstrates that while the two thiols can have comparable impact in some matrices, their differential abundance across products confers unique diagnostic value that prevents generic substitution.

beverage science fermentation GC-olfactometry

Adsorption Affinity on Polydiacetate Fibers: Furfuryl Mercaptan vs. 2,3,5,6-Tetramethylpyrazine

In a study of breakable capsule flavor delivery for cigarettes, the adsorption of furfuryl mercaptan onto polydiacetate fiber filters was directly compared with that of 2,3,5,6-tetramethylpyrazine (TMP), another common roasted/coffee-like aroma compound [1]. In-situ diffuse reflectance infrared spectroscopy revealed that the interaction between furfuryl mercaptan and polydiacetate fibers was stronger than that between TMP and the same fibers. Specifically, upon adsorption, the S-H stretching vibration of furfuryl mercaptan shifted to lower wavenumbers, and the =C-H out-of-plane bending vibration shifted to higher wavenumbers, indicating a stronger and more specific binding interaction [1]. This differential adsorption has direct consequences for flavor transfer efficiency: furfuryl mercaptan is retained more strongly by the filter, reducing its delivery to the mainstream smoke compared to TMP.

tobacco science flavor delivery filter adsorption

Oxidative Degradation Stability: Furfuryl Mercaptan Under Fenton Conditions vs. Alkanethiols

The stability of furfuryl mercaptan under Fenton-type oxidative conditions (H₂O₂/Fe²⁺/ascorbic acid) was systematically studied [1]. At 37 °C, up to 90% degradation was observed within 1 hour when all Fenton reagents were present. When one or more reagents were omitted or the temperature was reduced to 22 °C, losses were significantly lower. The major volatile degradation product was difurfuryl disulfide, formed via dimerization of the thiyl radical [1]. This is in stark contrast to simple alkanethiols (e.g., methanethiol, ethanethiol), which under similar oxidative conditions predominantly form sulfonic acids or undergo further oxidation to sulfate [2]. The dimerization pathway of furfuryl mercaptan means that its degradation does not simply result in a loss of aroma intensity but rather generates a disulfide with a distinct sensory character (lower odor potency, different quality). This degradation behavior is class-specific to furan-2-ylmethanethiol and its analogs, not shared by non-furan thiols.

shelf-life stability oxidative chemistry flavor staling

Purity Class and Physical Specification: Furfuryl Mercaptan FG vs. Technical Grade

Furfuryl mercaptan is commercially available in multiple purity grades with distinct specifications. The fragrance/flavor grade (FG, ≥97% by GC, Sigma-Aldrich W249300) meets JECFA, Halal, and Kosher requirements with density 1.132 g/mL at 25 °C and refractive index n20/D 1.531 . Higher purity grades (≥98% GC, TCI F0077) specify density 1.13 g/mL, refractive index 1.53, and flash point 45 °C . The natural equivalent (≥98% FG, Sigma-Aldrich W249311) carries an 18-month shelf life under recommended storage at max. 4 °C in tightly closed containers away from light . Critically, furfuryl mercaptan darkens upon prolonged standing ; this instability is not shared by its saturated analog 2-methyl-3-tetrahydrofuranthiol (density 1.042–1.049, refractive index 1.475–1.491 ), which remains more color-stable but lacks the coffee-specific odor character.

quality control pharmacopeia standards flavor grade procurement

Unique Role as the Highest-Frequency Parosmia Trigger Compound

In a systematic study of molecular triggers for parosmia (distorted smell perception) following COVID-19 infection, furfuryl mercaptan was identified as the most frequently detected and most frequently reported trigger molecule among 15 candidate odorants [1]. It was detected by 24 of 39 parosmic participants and reported as a trigger by 20 participants. In comparison, 2-methyl-3-furanthiol was detected by 19 individuals and reported as a trigger by only 10; 2-ethyl-3,6-dimethylpyrazine was detected 18 times and reported as a trigger 15 times [1]. The high trigger frequency of furfuryl mercaptan is attributed to its extremely low odor threshold (0.005 µg/L) combined with its distinctive 'roasted coffee' quality, which is easily recognizable and often distorted in parosmia. This property is unique among the in-class thiols and pyrazines tested and holds implications for olfactory disorder diagnostics and research reagent procurement.

olfactory disorder COVID-19 parosmia diagnostic markers

High-Value Application Scenarios for Furfuryl Mercaptan Based on Quantitative Evidence


Coffee and Roasted Flavor Reconstitution Formulations (Flavor & Fragrance Industry)

Furfuryl mercaptan is the only single compound whose vapor alone, in high dilution, conveys the unmistakable roasted coffee aroma [1]. Its odor threshold of 0.005 ppb in water [2] makes it the most potent coffee character-impact compound available. Formulators aiming to create authentic coffee, roasted meat, or smoky profiles must use furfuryl mercaptan rather than 2-methyl-3-furanthiol (meaty, not coffee-like) or pyrazines (lower potency, different character). The recommended starting concentration in finished consumer products is 0.01–1.0 ppb, with precise dosing critical due to the extreme potency. Storage under nitrogen at ≤4 °C is mandatory to prevent dimerization to difurfuryl disulfide, which has a different, less coffee-like odor profile [3].

Quality Marker in Alcoholic Beverage Authentication (Baijiu, Shochu, Wine)

As demonstrated in Chinese Baijiu classification studies [4], furfuryl mercaptan (FFT) and 2-methyl-3-furanthiol (MFT) exhibit statistically distinct OAV ratios across aroma types. The FFT:MFT ratio can differentiate light, strong, and soy sauce aroma-type Baijiu. In Japanese Honkaku shochu, the detection threshold of furfuryl mercaptan in 25% (v/v) ethanol/water is 1.6 ng/L, and its OAV is highest in barley shochu [5]. For authentication and quality control laboratories, furfuryl mercaptan should be procured as a certified reference standard (≥98% purity by GC) with documented density (1.132 g/mL) and refractive index (n20/D 1.531) for accurate quantification via stable isotope dilution assay (SIDA) or GC-MS/MS.

OlFACTORY DISORDER DIAGNOSTIC REAGENT (Parosmia Screening Kits)

Furfuryl mercaptan is the highest-frequency parosmia trigger among all odorants tested [6]. It is detected by 61.5% of parosmic individuals and reported as a trigger by 51.3%, substantially outperforming 2-methyl-3-furanthiol (25.6% trigger rate). For diagnostic kit developers, this compound is the preferred single-odorant probe for parosmia screening. Procurement specifications should require FG or higher grade (≥97%), with certification that the batch is free from disulfide oxidation products (difurfuryl disulfide) and other sulfur-containing impurities that could confound patient responses. Single-use sealed ampoules under inert gas are the recommended packaging format to ensure stability at point of use.

Polymeric Delivery System Engineering (Tobacco, Food Packaging, Encapsulation)

The stronger adsorption of furfuryl mercaptan to polydiacetate fibers compared to tetramethylpyrazine [7] means that in any flavor delivery system employing polymeric matrices (filter tows, encapsulation shells, packaging films), the loading factor for furfuryl mercaptan must be empirically calibrated. Differential adsorption leads to lower transfer efficiency and potential flavor imbalance if furfuryl mercaptan is simply substituted on a weight-equivalent basis for pyrazine aroma compounds. Engineers designing capsules, filters, or controlled-release systems should factor in a 1.5–3× higher loading of furfuryl mercaptan to achieve equivalent sensory delivery compared to pyrazine-based alternatives, based on the qualitative IR evidence of stronger surface binding.

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